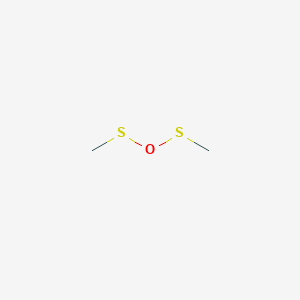
Dimethyldithioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldithioxane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur It is characterized by a six-membered ring structure with two sulfur atoms and two methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
Dimethyldithioxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl sulfide with sulfur dichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then separated from the reaction mixture using techniques such as distillation or extraction.
化学反応の分析
Types of Reactions
Dimethyldithioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions often require an inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are usually carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyldithioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dimethyldithioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The sulfur atoms in the compound can form bonds with metal ions, which can affect the function of metalloproteins. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfur-containing structure.
Dimethyl sulfide: A simpler sulfur-containing compound used as a precursor in the synthesis of dimethyldithioxane.
Thiophene: A sulfur-containing heterocycle with different ring structure and properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two sulfur atoms This gives it distinct chemical properties and reactivity compared to other sulfur-containing compounds
特性
CAS番号 |
185107-67-9 |
|---|---|
分子式 |
C2H6OS2 |
分子量 |
110.20 g/mol |
IUPAC名 |
methylsulfanyloxysulfanylmethane |
InChI |
InChI=1S/C2H6OS2/c1-4-3-5-2/h1-2H3 |
InChIキー |
MAPYMMOMOBHYDY-UHFFFAOYSA-N |
正規SMILES |
CSOSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


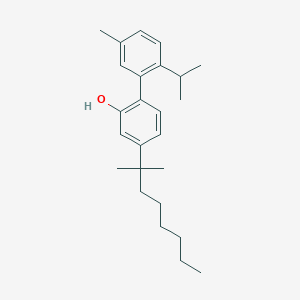
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
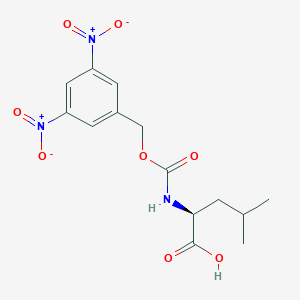
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

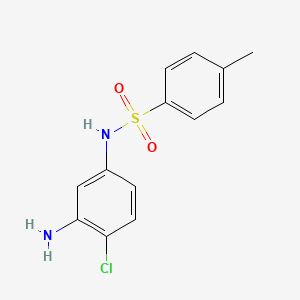
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
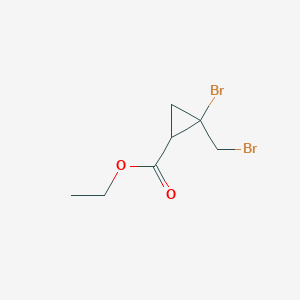

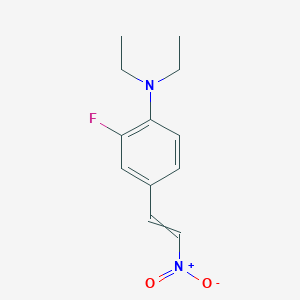
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
